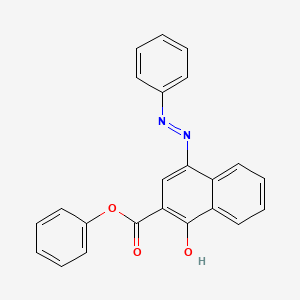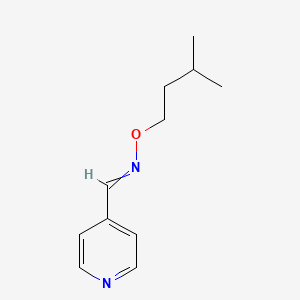
Carbobenzyloxy-DL-norleucylglycine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-DL-norleucylglycine ethyl ester typically involves the protection of amino groups using the carbobenzyloxy (Cbz) group. This protection is achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base . The esterification process involves the reaction of the protected amino acid with ethanol in the presence of an acid catalyst .
Industrial Production Methods
the general principles of esterification and protection of amino groups are applicable .
Analyse Chemischer Reaktionen
Types of Reactions
Carbobenzyloxy-DL-norleucylglycine ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Substitution: Various nucleophiles, such as alcohols or amines, can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Amines and benzyl alcohol.
Substitution: Different esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbobenzyloxy-DL-norleucylglycine ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving peptide synthesis and modification.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: Limited use in industrial applications, primarily in research and development.
Wirkmechanismus
The mechanism of action of carbobenzyloxy-DL-norleucylglycine ethyl ester involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis . The carbobenzyloxy group is stable under various conditions but can be selectively removed through reduction reactions . This selective protection and deprotection allow for precise control over the synthesis of complex peptides and other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbobenzyloxy-L-leucylglycine ethyl ester
- Carbobenzyloxy-glycyl-glycine ethyl ester
- Carbobenzyloxy-DL-norvalylglycyl-DL-tyrosine methyl ester
- Carbobenzyloxy-DL-serine methyl ester
Uniqueness
Carbobenzyloxy-DL-norleucylglycine ethyl ester is unique due to its specific structure, which includes the norleucine residue. This structure provides distinct properties and reactivity compared to other similar compounds . Its use in research allows for the synthesis of specific peptides and molecules that are not easily accessible through other means .
Eigenschaften
CAS-Nummer |
92235-13-7 |
|---|---|
Molekularformel |
C18H26N2O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
ethyl 2-[2-(phenylmethoxycarbonylamino)hexanoylamino]acetate |
InChI |
InChI=1S/C18H26N2O5/c1-3-5-11-15(17(22)19-12-16(21)24-4-2)20-18(23)25-13-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,19,22)(H,20,23) |
InChI-Schlüssel |
IECNGONADCIGEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)NCC(=O)OCC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)




![(2Z)-2-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/structure/B11960313.png)







![N-{1-[(2-{[1-(benzoylamino)-2,2-dichlorovinyl]thio}-4-pyrimidinyl)oxy]-2,2,2-trichloroethyl}benzamide](/img/structure/B11960342.png)
